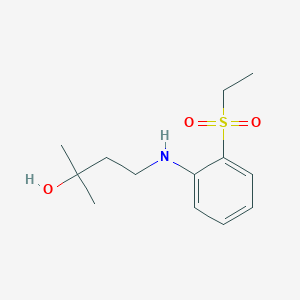![molecular formula C15H24N2O3S B6624284 (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B6624284.png)
(2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol, also known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This compound has been widely studied for its potential use in treating various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
作用機序
(2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol acts as a selective agonist for the α7 nAChR, which is a subtype of the nAChR family found in the central nervous system. Activation of the α7 nAChR has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection. (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol specifically targets the α7 nAChR, leading to increased activity of this receptor and the downstream effects associated with its activation.
Biochemical and physiological effects:
Activation of the α7 nAChR by (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol has been shown to have several biochemical and physiological effects. These include increased release of neurotransmitters such as acetylcholine, dopamine, and glutamate, as well as reduced inflammation and oxidative stress. (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol has also been shown to promote neuroprotection by increasing the production of neurotrophic factors and reducing apoptosis.
実験室実験の利点と制限
One advantage of using (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol in lab experiments is its selectivity for the α7 nAChR, which allows for more precise targeting of this receptor subtype. However, one limitation is that (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol may not fully replicate the effects of endogenous acetylcholine on the α7 nAChR, as it is a synthetic compound.
将来の方向性
There are several potential future directions for research on (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol. One area of interest is the development of more potent and selective α7 nAChR agonists, which may have even greater therapeutic potential. Another area of research is the investigation of the long-term effects of (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol on cognitive function and neuroprotection. Additionally, there is interest in exploring the potential use of (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
合成法
The synthesis of (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol involves several steps, including the reaction of 2-ethylsulfonylphenylhydrazine with 2-bromo-1-(chloromethyl)propane to form the corresponding piperazine derivative. This intermediate is then reacted with (R)-glycidol to yield the final product, (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol.
科学的研究の応用
(2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol has been extensively studied for its potential therapeutic applications in various neurological disorders. In Alzheimer's disease, (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In schizophrenia, (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol has been found to improve cognitive deficits and reduce negative symptoms, such as social withdrawal and apathy. In ADHD, (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol has been shown to improve attention and reduce impulsivity.
特性
IUPAC Name |
(2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-3-21(19,20)15-7-5-4-6-14(15)17-10-8-16(9-11-17)12-13(2)18/h4-7,13,18H,3,8-12H2,1-2H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPWTZXZUCQLKE-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1N2CCN(CC2)CC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)C1=CC=CC=C1N2CCN(CC2)C[C@@H](C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide](/img/structure/B6624207.png)
![N-[2-oxo-2-(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)ethyl]ethanesulfonamide](/img/structure/B6624212.png)
![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6624223.png)
![4-ethylsulfonyl-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B6624233.png)
![4-ethylsulfonyl-N-[2-(3-methylpyridin-4-yl)ethyl]aniline](/img/structure/B6624243.png)
![4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline](/img/structure/B6624248.png)



![5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane](/img/structure/B6624270.png)
![2-[5-[(3-Chloro-4-methylphenyl)methylamino]-3,4-dimethylpyrazol-1-yl]ethanol](/img/structure/B6624278.png)
![1-[(4-fluorophenyl)methyl]-5-methyl-N-[2-(1H-pyrrol-2-yl)ethyl]triazole-4-carboxamide](/img/structure/B6624290.png)
![methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate](/img/structure/B6624304.png)
![(6,8-dimethyl-3,4-dihydro-1H-isoquinolin-2-yl)-[2-(oxan-4-yl)-1,3-oxazol-4-yl]methanone](/img/structure/B6624310.png)